molecular formula C13H21NO B1195725 Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone CAS No. 69462-43-7

Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone

Cat. No.: B1195725
CAS No.: 69462-43-7
M. Wt: 207.31 g/mol
InChI Key: KRHYGGFLEBNTHQ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H21NO It is known for its unique structure, which combines a cyclohexene ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone typically involves the reaction of cyclohex-3-en-1-yl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may act on insect nervous systems, disrupting normal function and leading to insecticidal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone can be compared with other similar compounds such as:

    Cyclohexanemethanol: Shares a similar cyclohexane ring structure but lacks the piperidine moiety.

    2-Methylpiperidine: Contains the piperidine ring but does not have the cyclohexene component.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-7-5-6-10-14(11)13(15)12-8-3-2-4-9-12/h2-3,11-12H,4-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYGGFLEBNTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CCC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989372
Record name 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69462-43-7
Record name AI 3-37220
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69462-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Cyclohexen-1-ylcarbonyl)-2-methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069462437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexen-1-yl(2-methyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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